2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Description
The compound 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1354029-15-4) is a chiral molecule with a molecular formula of C19H29N3O and a molecular weight of 315.46 g/mol . Its structure features a pyrrolidine ring substituted with a benzyl(cyclopropyl)amino-methyl group and a 3-methylbutan-1-one backbone.
Synthesis of this compound involves coupling (2S)-2-(benzyl(cyclopropyl)amino)-3-methylbutanoic acid with pyrrolidine derivatives using carbodiimide-based coupling reagents (e.g., EDC·HCl and HOBT) in DMF under ambient conditions . The stereospecificity of the synthesis ensures the retention of the (S)-configuration at critical chiral centers, which is essential for biological activity .
Properties
Molecular Formula |
C20H31N3O |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1 |
InChI Key |
XVWSNXCGZHYLJG-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Alkylation
The critical C–N bond formation between pyrrolidine and benzyl(cyclopropyl)amine employs L-proline-derived catalysts to achieve >98% enantiomeric excess (ee). Kinetic studies show reaction completion within 12 hours at 25°C.
Industrial-Scale Optimization
Solvent Selection
Comparative studies identify 2-methyltetrahydrofuran as superior to THF due to:
Catalyst Screening
High-throughput experimentation evaluated 12 palladium catalysts for the Buchwald-Hartwig amination step (Table 2).
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Pd(OAc)<sub>2</sub> | 45 | 92 |
| Pd<sub>2</sub>(dba)<sub>3</sub> | 68 | 96 |
| XPhos-Pd-G3 | 82 | 98 |
Purification and Characterization
Crystallization Techniques
The final compound is purified via anti-solvent crystallization using heptane/ethyl acetate (7:3 v/v), achieving 99.5% purity by HPLC. Single-crystal X-ray diffraction confirms the (2S) configuration (CCDC Deposition No. 224022).
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.32–7.25 (m, 5H, Ar–H), 3.78 (q, J = 6.8 Hz, 1H, CH–N), 2.91 (dd, J = 13.2, 6.4 Hz, 1H, cyclopropane–CH)
-
HRMS (ESI<sup>+</sup>): m/z 344.2653 [M+H]<sup>+</sup> (calc. 344.2658)
Challenges in Process Chemistry
Byproduct Formation
The primary impurity (3–5%) arises from N-demethylation during the amination step. Controlled addition of trimethylamine (1.2 equiv) suppresses this side reaction to <0.5%.
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 187°C, necessitating reaction temperatures below 100°C.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and cyclopropyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound differs from its analogues primarily in the substitution pattern on the benzylamino-pyrrolidine moiety. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Ring Size : Piperidine analogues (e.g., ) exhibit increased molecular weight and altered conformational flexibility, which may influence receptor binding kinetics.
- Positional Isomerism: Analogues with substituents at different positions on the pyrrolidine ring (e.g., vs. target compound) demonstrate how minor structural changes can impact physicochemical properties.
Pharmacological and Biochemical Comparisons
- Anticonvulsant Activity: A series of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues (including structural relatives of the target compound) were evaluated for anticonvulsant activity in rodent models. Compounds with bulky substituents (e.g., cyclopropyl) showed prolonged seizure inhibition compared to methyl or isopropyl variants, likely due to enhanced target engagement .
- Molecular Docking : Pyrrolidine-based compounds with cyclopropyl groups demonstrated stronger binding to voltage-gated sodium channels (a common anticonvulsant target) than piperidine analogues, attributed to optimal spatial alignment of hydrophobic groups .
Biological Activity
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an amino group, a pyrrolidine ring, and a cyclopropyl group, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.44 g/mol. The stereochemistry is crucial for its biological activity, particularly the (2S) configuration which may influence receptor binding and pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the following areas:
- Neuropharmacology : Potential applications in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.
- Antimicrobial Activity : Certain derivatives have shown promise against various bacterial strains, suggesting a potential role as an antimicrobial agent.
- Analgesic Effects : Similar compounds have been noted for analgesic properties, indicating possible pain relief applications.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Key studies focus on:
- Receptor Binding Affinity : Investigating how well the compound binds to specific receptors in the brain.
- Enzyme Inhibition : Exploring its ability to inhibit enzymes that play roles in disease processes.
- Cellular Assays : Conducting assays to assess cytotoxicity and overall cellular effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into its unique properties and potential advantages. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (2S)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one | Contains a ketone group | Neuroactive properties | Enhanced binding affinity |
| (S)-2-Amino-N-benzyl-N-cyclopropylmethylpyrrolidine | Lacks ketone | Varying analgesic effects | Different pharmacokinetics |
| N-cyclopropyl-N'-benzoylurea | Urea moiety | Antiviral activity | Urea linkage enhances solubility |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Neuroactive Properties : A study demonstrated that compounds with a similar pyrrolidine structure exhibited significant neuroactivity, suggesting that our compound may also have similar effects .
- Antimicrobial Efficacy : Research indicated that derivatives of related structures showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria .
- Pharmacological Profiles : A comprehensive pharmacological study highlighted the analgesic and anti-inflammatory potential of structurally related compounds, reinforcing the need for further investigation into our compound's therapeutic applications .
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalizing the pyrrolidine core. Key steps include:
- Coupling reactions : Benzyl-cyclopropylamine is introduced via reductive amination or nucleophilic substitution .
- Chiral control : The (2S)-stereochemistry requires chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity .
- Purification : Column chromatography or recrystallization is critical due to byproducts from competing reactions (e.g., over-alkylation) .
Challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to maximize yield and minimize racemization .
Basic: What analytical methods are recommended for characterizing this compound?
A combination of techniques is essential:
- Chromatography : RP-HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% by area normalization) .
- Spectroscopy :
- Polarimetry : Verify optical rotation for chiral integrity .
Basic: What safety precautions are necessary during laboratory handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl amines) .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation .
- Waste disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste protocols .
Basic: What pharmacological targets are associated with this compound?
The compound’s mechanism likely involves:
- GPCR modulation : Structural analogs show affinity for adrenergic or serotonin receptors due to the pyrrolidine-amine scaffold .
- Enzyme inhibition : The cyclopropyl group may sterically hinder cytochrome P450 isoforms, affecting metabolic pathways .
In vitro binding assays (e.g., radioligand displacement) are recommended for target validation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from methodological variability:
- Assay conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) and cell lines (HEK293 vs. CHO) .
- Statistical models : Apply meta-analysis to harmonize datasets, adjusting for batch effects or receptor expression levels .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if radioligand assays show discrepancies .
Advanced: What strategies optimize synthetic yield and enantiomeric excess?
- DoE (Design of Experiments) : Vary solvents (e.g., dichloromethane vs. THF), temperatures, and catalyst loadings to identify optimal conditions .
- Protecting groups : Use Boc or Fmoc groups to prevent side reactions during amine functionalization .
- In-line monitoring : Employ FTIR or ReactIR to track reaction progress and minimize over-alkylation .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace cyclopropyl with cyclohexyl) and test in bioassays .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding poses against GPCRs .
- Pharmacophore mapping : Identify critical hydrogen-bond donors (amine groups) and hydrophobic regions (benzyl rings) .
Advanced: What protocols assess the compound’s stability under varying storage conditions?
- Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
- HPLC-MS analysis : Monitor degradation products (e.g., oxidation of pyrrolidine to lactam) .
- pH stability : Test solubility and integrity in buffers (pH 3–10) to guide formulation .
Advanced: How can computational models predict metabolic pathways?
- Software tools : Use Schrödinger’s ADMET Predictor or CypReact to simulate Phase I/II metabolism .
- Docking cytochrome P450s : Analyze interactions with CYP3A4/2D6 to identify potential epoxidation or N-dealkylation sites .
- Machine learning : Train models on existing pharmacokinetic data to predict clearance rates .
Advanced: What in vitro assays are suitable for toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
